molecular formula C17H20N4O5S B2809966 3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1706288-59-6

3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2809966
M. Wt: 392.43
InChI Key: SAXAEMRHUSEGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule. The presence of the sulfonamide group could also result in interesting hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present. For instance, the sulfonamide group could potentially undergo hydrolysis under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) could result in the compound having a relatively high polarity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into the synthesis and evaluation of antimicrobial activity of compounds containing similar structural motifs, such as sulfonamide, pyrazole, and heterocyclic components, has been conducted. For instance, compounds synthesized through condensation and further reactions demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests a potential application of your compound in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Properties

The exploration of novel compounds for anticancer activity is a crucial area of scientific research. Compounds with similar structural features have been synthesized and screened for their antiproliferative activities against various cancer cell lines. This indicates that molecules like the one you are interested in could potentially be investigated for their anticancer properties, offering a new avenue for cancer treatment research (Liu et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Compounds incorporating pyrazole and sulfonamide groups have been studied for their enzyme inhibitory effects, particularly against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Such studies reveal the potential of these compounds, including derivatives of the specific molecule you're interested in, for the development of new therapeutic agents targeting COX-2 and related pathways (Penning et al., 1997).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, for example in medicinal chemistry if it shows promising biological activity. .

properties

IUPAC Name

3-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-20-15-8-14(2-3-16(15)26-17(20)22)27(23,24)19-13-9-18-21(11-13)10-12-4-6-25-7-5-12/h2-3,8-9,11-12,19H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXAEMRHUSEGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)CC4CCOCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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